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molecular formula C9H6N2OS B8448611 5-Isothiocyanato-4-methylbenzoxazole

5-Isothiocyanato-4-methylbenzoxazole

Cat. No. B8448611
M. Wt: 190.22 g/mol
InChI Key: KVNKIKHOKBACQH-UHFFFAOYSA-N
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Patent
US06110952

Procedure details

A solution of 5-amino-4-methylbenzoxazole (0.59 g, 3.98 mmol) in dichloromethane (100 mL) is treated with di-2-pyridyl thionocarbonate (1.02 g, 4.39 mmol). The mixture is stirred for two hours. The reaction mixture is concentrated under reduced pressure to yield a brown residue. This material is purified by chromatography (silica-gel, 20% ethyl acetate/hexanes) to afford 0.68 g of 5-isothiocyanato-4-methylbenzoxazole as a white solid.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[C:10]=1[CH3:11].C1C=C(O[C:19](OC2N=CC=CC=2)=[S:20])N=CC=1>ClCCl>[N:1]([C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[C:10]=1[CH3:11])=[C:19]=[S:20]

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
NC=1C=CC2=C(N=CO2)C1C
Name
Quantity
1.02 g
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown residue
CUSTOM
Type
CUSTOM
Details
This material is purified by chromatography (silica-gel, 20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=C=S)C=1C=CC2=C(N=CO2)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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